molecular formula C4H4INS B1290139 5-Iodo-3-methylisothiazole CAS No. 20067-15-6

5-Iodo-3-methylisothiazole

Cat. No.: B1290139
CAS No.: 20067-15-6
M. Wt: 225.05 g/mol
InChI Key: BKAZKAKFTYEOIA-UHFFFAOYSA-N
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Description

5-Iodo-3-methylisothiazole (5-IMT) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is an organoiodine compound consisting of an isothiazole ring with an iodine atom attached to the 5th position and a methyl group attached to the 3rd position. 5-IMT has been used as a reagent in organic synthesis, as a dye in imaging, and as a catalyst in various biochemical and physiological processes.

Scientific Research Applications

Chemical Synthesis

5-Iodo-3-methylisothiazole is involved in various chemical syntheses. For instance, it has been used in the multicomponent aqueous synthesis of iodo-1,2,3-triazoles, which are significant for chemical and biomedical applications. This method is notable for its compatibility with water and its ability to modify bioactive molecules like nucleosides, sugars, and amino acids in an aqueous environment (Li et al., 2017). Another study discusses the synthesis of thieno[3,2-d]isothiazole derivatives and 5-alkylthio-3-methylisothiazole-4-carbonitriles, showcasing the versatility of isothiazoles in chemical synthesis (James & Krebs, 1982).

Organic Synthesis and Drug Discovery

This compound plays a role in organic synthesis and potential drug discovery. A method for preparing 5-iodo-1,4-disubstituted-1,2,3-triazole through a multicomponent one-pot reaction of azides with alkynes in the presence of a novel CuI and NBS catalytic system is an example of this application. This method has shown high tolerance of various sensitive groups, making it a promising tool in organic synthesis and drug discovery (Li et al., 2008).

Spectroscopic and Electronic Properties Research

In the field of spectroscopy and electronics, this compound has been studied for its spectral and electronic properties. Research on 3-methyl-4-nitroisothiazole, a derivative of 5-amino-3-methylisothiazole, included comprehensive research on its experimental and calculated spectral and electronic properties. This study provides insights into the stability of molecules and their electron acceptance and detachment sites, which are crucial for understanding the compound's chemical behavior (Regiec & Wojciechowski, 2019).

Inhibition of Corrosion

A comparative study involving 5-amino-3-methylthio-1,2,4-triazole, a compound related to this compound, explored its use as an inhibitor for mild steel corrosion in hydrochloric acid solutions. This research has implications for industrial applications where corrosion resistance is critical (Hassan et al., 2007).

Safety and Hazards

5-Iodo-3-methylisothiazole should be handled with care to avoid contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols . Special instructions should be obtained before use .

Properties

IUPAC Name

5-iodo-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INS/c1-3-2-4(5)7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAZKAKFTYEOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624879
Record name 5-Iodo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20067-15-6
Record name 5-Iodo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-3-methyl-1,2-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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